Cas no 1378877-93-0 (Ethyl 2,3-difluoro-5-methylbenzoate)

Ethyl 2,3-difluoro-5-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2,3-difluoro-5-methylbenzoate
- AK673741
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- インチ: 1S/C10H10F2O2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3H2,1-2H3
- InChIKey: ALDMYMIBKBJISA-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=C(C)C=C1C(=O)OCC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 2,3-difluoro-5-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010011370-250mg |
Ethyl 2,3-difluoro-5-methylbenzoate |
1378877-93-0 | 97% | 250mg |
499.20 USD | 2021-07-06 | |
Alichem | A010011370-1g |
Ethyl 2,3-difluoro-5-methylbenzoate |
1378877-93-0 | 97% | 1g |
1,549.60 USD | 2021-07-06 | |
Alichem | A010011370-500mg |
Ethyl 2,3-difluoro-5-methylbenzoate |
1378877-93-0 | 97% | 500mg |
798.70 USD | 2021-07-06 |
Ethyl 2,3-difluoro-5-methylbenzoate 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Ethyl 2,3-difluoro-5-methylbenzoateに関する追加情報
Ethyl 2,3-difluoro-5-methylbenzoate (CAS No. 1378877-93-0): A Comprehensive Overview
Ethyl 2,3-difluoro-5-methylbenzoate (CAS No. 1378877-93-0) is a fluorinated aromatic ester that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and agrochemicals. The presence of fluorine atoms in its molecular structure imparts distinct chemical properties, making it a valuable building block for synthetic chemistry.
The synthesis of Ethyl 2,3-difluoro-5-methylbenzoate involves a series of well-defined chemical reactions that highlight the importance of fluorinated intermediates in modern drug discovery. The process typically begins with the functionalization of a benzene ring, followed by the introduction of fluorine atoms at the 2 and 3 positions, and finally the esterification of the carboxylic acid group. These steps require precise control over reaction conditions to ensure high yield and purity, underscoring the compound's significance in industrial-scale production.
Recent advancements in fluorinated compound chemistry have opened new avenues for the exploration of Ethyl 2,3-difluoro-5-methylbenzoate. Researchers have demonstrated its utility as a key intermediate in the synthesis of bioactive molecules, including inhibitors targeting various biological pathways. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism. The fluorine atoms enhance metabolic stability and binding affinity, making it an attractive scaffold for drug design.
The pharmaceutical industry has been particularly interested in leveraging the unique properties of Ethyl 2,3-difluoro-5-methylbenzoate for the development of next-generation therapeutics. Its structural motif is found in several clinical candidates that are currently undergoing preclinical evaluation. These candidates are being investigated for their potential to modulate inflammatory responses and neurodegenerative diseases. The ability to fine-tune the electronic and steric properties of this compound through strategic modifications offers a versatile platform for medicinal chemists.
Beyond pharmaceutical applications, Ethyl 2,3-difluoro-5-methylbenzoate has shown promise in agrochemical research. Its derivatives are being explored as novel pesticides due to their efficacy against resistant pests while maintaining environmental safety. The incorporation of fluorine atoms improves the bioavailability and persistence of these compounds, enhancing their performance in crop protection strategies. This dual application highlights the compound's versatility across multiple industries.
The chemical behavior of Ethyl 2,3-difluoro-5-methylbenzoate is further illuminated by its spectroscopic and computational studies. Nuclear magnetic resonance (NMR) spectroscopy reveals detailed information about its molecular structure, while computational methods provide insights into its reactivity and interactions with biological targets. These analyses are crucial for optimizing synthetic routes and predicting biological activity.
In conclusion, Ethyl 2,3-difluoro-5-methylbenzoate (CAS No. 1378877-93-0) represents a fascinating compound with broad utility in chemical synthesis and drug development. Its unique structural features and functional properties make it an indispensable tool for researchers seeking to innovate in pharmaceuticals and agrochemicals. As ongoing studies continue to uncover new applications for this compound, its importance is likely to grow further in the coming years.
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